molecular formula C18H23N3O B5833313 1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE

1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B5833313
M. Wt: 297.4 g/mol
InChI Key: DWRDQJHHUAJNQO-UHFFFAOYSA-N
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Description

1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxybenzyl group and a pyridylmethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves the reaction of 4-methoxybenzyl chloride with 1-(2-pyridylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The pyridyl ring can be reduced to a piperidine ring using hydrogenation in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 1-(4-HYDROXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE.

Scientific Research Applications

1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic activities. The exact pathways involved are still under investigation, but it is believed that the compound may influence the dopaminergic and serotonergic systems.

Comparison with Similar Compounds

1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can be compared with other piperazine derivatives such as:

    1-BENZYL-4-(2-PYRIDYLMETHYL)PIPERAZINE: Lacks the methoxy group, which may result in different pharmacological properties.

    1-(4-CHLOROBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE: The presence of a chloro group instead of a methoxy group can alter its reactivity and biological activity.

    1-(4-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE: The position of the pyridyl group can influence the compound’s binding affinity to receptors.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-22-18-7-5-16(6-8-18)14-20-10-12-21(13-11-20)15-17-4-2-3-9-19-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRDQJHHUAJNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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